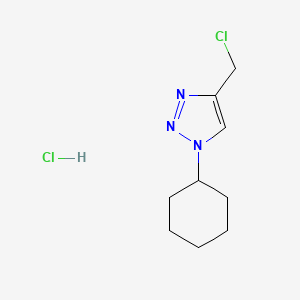

4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-cyclohexyltriazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3.ClH/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHKPRUXEGHQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-cyclohexyl Precursors

A key intermediate is 5-chloro-N-cyclohexyl valeramide , synthesized by acid-catalyzed reaction of 5-chlorovaleronitrile with cyclohexanol in concentrated sulfuric acid. The reaction conditions are carefully controlled to optimize yield and purity:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5-chlorovaleronitrile + cyclohexanol, H2SO4 catalyst (molar ratio 1:3-10), 5-55 °C, 1-6 hours | Formation of 5-chloro-N-cyclohexyl valeramide with high conversion |

This step involves gradual temperature increase and monitoring by gas chromatography to ensure the near-complete consumption of nitrile starting material.

Conversion to Chloromethyl Triazole via Azide Cyclization

The critical cyclization step employs phosphorus pentachloride and trimethylsilyl azide as reagents:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 2 | 5-chloro-N-cyclohexyl valeramide + PCl5 (0-5 °C), stir 3 h | Formation of reactive intermediate |

| 3 | Addition of trimethylsilyl azide in toluene, heating at 55 °C for 7 h | Cyclization to form 1,2,3-triazole ring with chloromethyl substitution |

This method replaces traditional azide sources (e.g., sodium azide) with trimethylsilyl azide, enhancing safety and stability during the cyclization process.

Isolation and Purification

After the cyclization reaction:

- The mixture is poured into ice water.

- The organic phase is extracted with toluene and washed sequentially with saturated saline and sodium bicarbonate solutions.

- Toluene is removed under reduced pressure.

- The residue is recrystallized from a mixture of ethyl acetate and petroleum ether to yield the pure 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride as a solid.

Alternative Halogenation Approaches

In related triazole syntheses, chloromethyl groups are introduced by halogenation of hydroxymethyl precursors using sulfuryl chloride (SO2Cl2) at low temperatures (0 °C), followed by room temperature stirring overnight. This method is well-documented for analogous compounds such as 1-azido-4-(chloromethyl)benzene, which shares mechanistic similarities with the target compound's preparation.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The use of trimethylsilyl azide as the cyclization reagent significantly improves the safety profile by avoiding explosive azide salts.

- The reaction monitoring by HPLC and GC-MS ensures high purity and conversion rates, critical for pharmaceutical-grade material.

- Recrystallization solvents and conditions are optimized to maximize yield and purity.

- The chloromethyl group introduction via halogenation of hydroxymethyl intermediates is a versatile approach applicable to various substituted triazoles.

- Patent literature provides detailed procedural parameters and safety considerations for industrial-scale synthesis.

Summary Table of Key Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Key Outcome |

|---|---|---|---|

| 1 | Formation of 5-chloro-N-cyclohexyl valeramide | 5-chlorovaleronitrile + cyclohexanol + H2SO4, 5-55 °C, 1-6 h | Amide intermediate |

| 2 | Conversion to reactive intermediate | Phosphorus pentachloride, 0-5 °C, 3 h | Activated intermediate for cyclization |

| 3 | Azide cyclization to triazole | Trimethylsilyl azide in toluene, 55 °C, 7 h | Formation of 4-(chloromethyl)-1-cyclohexyl-1,2,3-triazole |

| 4 | Workup and purification | Extraction, washing, distillation, recrystallization | Pure hydrochloride salt isolated |

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the triazole ring or other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines.

Oxidation Products: Oxidized derivatives of the triazole ring.

Reduction Products: Reduced forms of the triazole or other functional groups.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride serves as an intermediate in the synthesis of more complex molecules. Its unique triazole structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.

Biology

This compound has been investigated for its biological activities , particularly its potential as a bioactive compound . Research indicates that it may possess antimicrobial and antifungal properties , making it a candidate for further studies in pharmacology and microbiology.

Medicine

In medicinal chemistry, 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride is being explored for its potential therapeutic effects , including:

- Anticancer Activity: Preliminary studies suggest that triazoles can inhibit cancer cell proliferation through various mechanisms.

- Antiviral Properties: The compound may interfere with viral replication processes, providing a basis for antiviral drug development.

Industrial Applications

The unique chemical properties of this compound also make it useful in the development of new materials. It is utilized in creating advanced polymers and coatings , which leverage its stability and reactivity for enhanced performance in industrial applications.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The compound can:

Inhibit Enzymes: By binding to active sites or allosteric sites, thereby modulating enzyme activity.

Disrupt Cellular Processes: By interacting with cellular components such as DNA, RNA, or proteins, leading to altered cellular functions.

Pathways Involved: The exact pathways depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The chloromethyl-triazole scaffold is a common motif in medicinal and materials chemistry. Below is a comparative analysis of 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride with structurally analogous compounds:

*Estimated based on formula C9H14Cl2N3.

Research Findings and Limitations

- Structural insights into analogs (e.g., 2-azido-2-methylpropanoic acid ) suggest that substituent size influences molecular packing and hydrogen bonding.

- Stability : The hydrochloride salt form improves stability, but long-term storage conditions for the cyclohexyl derivative remain unspecified, unlike the ethyl-methyl analog, which recommends standard laboratory storage .

Biological Activity

4-(Chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride (CAS Number: 2098089-32-6) is a synthetic organic compound belonging to the triazole class, characterized by its unique chloromethyl and cyclohexyl substituents. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.

- Molecular Formula: C₁₁H₁₈ClN₃

- Molecular Weight: 236.14 g/mol

- Appearance: White to off-white crystalline solid

- Solubility: Soluble in water due to the hydrochloride form, enhancing its bioavailability.

The biological activity of 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride is attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Cellular Interaction: The compound may disrupt cellular processes by interacting with DNA or proteins, leading to altered cellular functions.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. Studies focusing on 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride have shown promising results against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | 8 µg/mL |

| Escherichia coli | Moderate inhibition | 16 µg/mL |

| Candida albicans | Significant antifungal activity | 4 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

The triazole moiety is recognized for its pharmacological significance in cancer therapy. Preliminary studies have indicated that derivatives of triazoles can induce apoptosis in cancer cells. For instance:

- In vitro studies have demonstrated that compounds similar to 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers in India evaluated the antimicrobial efficacy of several triazole derivatives. The results showed that compounds with chloromethyl groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to their non-chlorinated counterparts .

Case Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of triazoles, it was found that derivatives containing chloromethyl groups could effectively inhibit tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Cyclohexyl-1H-1,2,3-triazole | Lacks chloromethyl group | Limited antimicrobial activity |

| 4-(Bromomethyl)-1-cyclohexyl-1H-1,2,3-triazole | Bromine substitution alters reactivity | Enhanced antifungal properties |

| 4-Methyl-1-cyclohexyl-1H-1,2,3-triazole | Methyl group instead of chloromethyl | Reduced enzyme inhibition |

The presence of the chloromethyl group in 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride confers distinct chemical reactivity and biological activity compared to other triazole derivatives.

Q & A

Basic Question: What are the established synthetic routes for 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves cyclohexyl-substituted triazole precursors. A validated approach includes:

- Hydroxymethylation : Reacting 1-cyclohexyl-1H-1,2,3-triazole with paraformaldehyde in ethanol under catalytic conditions (e.g., acidic or basic media). Temperature (60–80°C) and reaction time (4–6 hours) critically affect intermediate formation .

- Chlorination : Treating the hydroxymethyl intermediate with thionyl chloride (SOCl₂) in anhydrous dichloromethane. Excess SOCl₂ (1.5–2.0 eq.) and controlled addition rates prevent side reactions like over-chlorination .

- Purification : Recrystallization from ethanol/ethyl acetate mixtures improves yield (reported 65–78%) and purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Basic Question: How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR : Confirm cyclohexyl integration (e.g., 6H multiplet at δ 1.2–2.1 ppm) and chloromethyl resonance (singlet at δ 4.5–4.8 ppm). Compare with calculated chemical shifts using DFT methods .

- IR Spectroscopy : Identify C-Cl stretching (~650 cm⁻¹) and triazole ring vibrations (1520–1600 cm⁻¹). Absence of OH stretches (~3400 cm⁻¹) validates complete chlorination .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 246.7 (C₁₀H₁₅ClN₃·HCl). Fragmentation patterns should show loss of HCl (Δ m/z 36.5) and cyclohexyl groups .

Advanced Question: What computational chemistry approaches elucidate the reaction mechanism of cyclohexyl group introduction in triazole systems?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states during cyclohexyl substitution. Compare activation energies for SN1 vs. SN2 pathways .

- Solvent Effects : Apply continuum solvation models (e.g., PCM) to assess solvent polarity’s role in stabilizing intermediates. Ethanol’s dielectric constant (ε=24.3) may favor ionic intermediates .

- Kinetic Monte Carlo Simulations : Predict dominant pathways under varying temperatures and concentrations. Validate with experimental Arrhenius plots .

Advanced Question: How should researchers address discrepancies in reported physicochemical properties (e.g., melting point variations)?

Methodological Answer:

- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., heating rate, impurity levels). Use ANOVA to quantify significance .

- Replication Studies : Synthesize batches with controlled humidity (<5% RH) and compare DSC-measured melting points. Literature variations (e.g., 166–168°C vs. 170–172°C) may stem from polymorphic forms .

- Crystallography : Resolve crystal structures via XRD to correlate melting behavior with packing efficiency. Hydrogen-bonding networks in hydrochloride salts often dictate thermal stability .

Advanced Question: What reactor configurations optimize scalability of triazole hydrochloride synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Continuous Flow Reactors : Implement microreactors with residence time <10 minutes to minimize thermal degradation. Use in-line FTIR for real-time monitoring .

- Process Control : Apply PID controllers to regulate SOCl₂ addition rates. Taguchi methods can optimize parameters (temperature, flow rate) for >90% yield .

- Separation Technologies : Couple reactive crystallization with membrane filtration (MWCO 1 kDa) to isolate high-purity product .

Advanced Question: How can multivariate analysis deconvolute competing reaction pathways in chloromethylation?

Methodological Answer:

- Partial Least Squares (PLS) Regression : Correlate reaction variables (catalyst loading, solvent polarity) with byproduct formation. Use variable importance plots to prioritize factors .

- High-Throughput Screening : Test 50+ conditions in parallel (e.g., varying HCl concentrations, solvents). Cluster results via PCA to identify dominant pathways .

- Mechanistic Probes : Introduce isotopic labels (e.g., D₂O) to track proton transfer steps. Combine with kinetic isotope effects to distinguish radical vs. ionic mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.